molecular formula C13H10FN3O2S2 B2832386 7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-34-6

7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2832386
CAS No.: 899750-34-6
M. Wt: 323.36
InChI Key: LRKXHKHDWNNODO-UHFFFAOYSA-N
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Description

7-Fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This synthetic compound features a benzothiadiazine dioxide core, a scaffold recognized for its relevance in central nervous system (CNS) drug discovery . The structure is optimized for investigative purposes, incorporating a fluorine atom at the 7-position, a modification known to enhance metabolic stability and bioavailability in drug candidates . The 3-((pyridin-3-ylmethyl)thio) side chain is of particular interest for exploring interactions with neurological targets. Compounds within the benzothiadiazine chemical class have been reported in scientific literature as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptor potentiators are a major area of investigation for their potential nootropic effects and have been studied for their ability to enhance synaptic transmission without the excitotoxicity associated with direct agonists . This makes the compound a valuable tool for researchers studying cognitive function, synaptic plasticity, and the development of treatments for neurological disorders. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKXHKHDWNNODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with pyridin-3-ylmethyl thiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe in biochemical studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position of the benzothiadiazine dioxide scaffold is critical for target selectivity and potency.

  • Fluoro vs. Chloro: Introduction of a 7-fluoro group, as in the target compound, is associated with reduced PI3Kδ inhibitory activity compared to 7-chloro analogues. For instance, 7-chloro derivatives (e.g., 15a and 15b in PI3Kδ studies) demonstrated nanomolar IC50 values, whereas fluorination at this position generally diminished activity .
  • Fluoro vs. Methoxy: A 7-methoxy-substituted analogue (7-methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, CAS 6451-51-0) showed distinct pharmacological behavior, though specific activity data are unavailable.

Substituent Effects at the 3-Position

The 3-position is often modified to optimize steric and electronic interactions with biological targets.

  • Pyridin-3-ylmethylthio vs. Methyl : IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) is a potent AMPA receptor positive allosteric modulator (PAM). The bulkier pyridin-3-ylmethylthio group in the target compound may hinder binding to AMPA receptors compared to IDRA-21’s compact methyl group, though this could enhance selectivity for other targets .
  • Pyridin-3-ylmethylthio vs. Allyl/ Cyclopropyl: Thienothiadiazine dioxides with 4-allyl or 4-cyclopropyl groups (e.g., compounds 26 and 27) showed enhanced AMPAR potentiator activity.

Core Saturation and Ring Modifications

  • 4H (Partially Unsaturated) vs. 3,4-Dihydro (Saturated) : Saturated 3,4-dihydro analogues (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) are traditionally prioritized for AMPA receptor PAM activity. However, unsaturated derivatives like the target compound challenge the "unsaturated-inactive" paradigm, as seen with 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, which retained AMPA activity and improved metabolic stability .

Structural and Activity Data Table

Compound Name 7-Substituent 3-Substituent Core Saturation Key Target Activity Notes References
7-Fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Fluoro Pyridin-3-ylmethylthio 4H (unsaturated) Undisclosed Likely reduced PI3Kδ activity vs. 7-Cl
7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) Chloro Methyl 3,4-dihydro AMPA receptor Potent PAM; EC50 ~10 µM
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Chloro Methyl 4H (unsaturated) AMPA receptor Retained PAM activity; improved pharmacokinetics
15a (PI3Kδ inhibitor) Chloro Heteroaryl 3,4-dihydro PI3Kδ IC50 = 1.2 nM
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) Chloro Allyl 4H (unsaturated) AMPA/KAR Moderate potentiator activity

Key Research Findings

Fluorine at 7-Position : While fluorination is advantageous for metabolic stability, it may reduce potency at PI3Kδ compared to chloro analogues .

3-Substituent Bulk : Bulky groups like pyridin-3-ylmethylthio may shift target selectivity away from AMPA receptors toward kinases or other enzymes.

Biological Activity

7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its unique structural features, including a fluorine atom and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C13H10FN3O2S2C_{13}H_{10}FN_3O_2S_2, with a molecular weight of 323.4 g/mol. Its structure includes a thiadiazine ring that contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C₁₃H₁₀FN₃O₂S₂
Molecular Weight 323.4 g/mol
CAS Number 899750-34-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activities and receptor functions, which may lead to various therapeutic effects. The presence of the fluorine atom enhances its lipophilicity and stability, potentially improving its bioavailability and efficacy in biological systems.

Biological Activity Studies

Research has indicated that 7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the compound's effects on human breast carcinoma cells (MDA-MB-231). The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)15.2
HT-29 (Colon Cancer)18.5
A549 (Lung Cancer)22.3

Comparison with Similar Compounds

When compared to similar thiadiazine derivatives, such as 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and 7-bromo analogs, the fluorinated compound showed enhanced biological activity due to improved interaction profiles with target enzymes and receptors.

Research Applications

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : Investigated for potential therapeutic uses in oncology.
  • Materials Science : Explored for its role in developing advanced materials due to its electronic properties.
  • Biological Research : Utilized as a probe to study small molecule interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a fluoro-substituted benzo[e][1,2,4]thiadiazine core. Introduce the pyridin-3-ylmethylthio group via nucleophilic substitution. Use bases like K₂CO₃ or DBU to deprotonate the thiol group and facilitate reactivity .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (50–80°C) to balance reactivity and side-product formation.
  • Step 3 : Purify the product using reversed-phase chromatography (e.g., 0–100% MeCN/water gradient with 0.1% formic acid) to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC-MS. Scale-up requires solvent recycling and catalyst recovery to improve sustainability.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoro and pyridinylmethylthio groups) and aromatic ring fusion .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₁FN₃O₂S₂) and detect isotopic patterns for fluorine .
  • HPLC-PDA : Assess purity and detect trace impurities. Use C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications at the pyridin-3-ylmethylthio position influence biological activity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, methoxy, or halogens on the pyridine ring). Test in vitro bioactivity (e.g., enzyme inhibition or cellular assays) .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs. Compare results with experimental IC₅₀ values .
    • Example Finding : Pyridine ring methylation (as in ) may enhance lipophilicity and blood-brain barrier penetration, while fluorine substitution improves metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazine derivatives?

  • Methodology :

  • Meta-Analysis : Compile data from PubChem and peer-reviewed studies (e.g., IC₅₀ values, assay conditions). Normalize for variables like cell lines, buffer pH, and incubation times .
  • Mechanistic Replication : Re-test disputed compounds under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
    • Case Study : In , a methoxybenzyl substituent showed divergent activity in kinase assays due to pH-dependent solubility; reformulation with cyclodextrin resolved discrepancies .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodology :

  • Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 gene knockout screens to identify critical cellular targets .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects. Cross-reference with KEGG pathways to pinpoint MoA .
    • Example : A related compound in inhibited bacterial DNA gyrase via fluorine-mediated hydrogen bonding; similar approaches can be applied here .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility. Test via shake-flask method .
  • Metabolic Stability : Conduct microsomal incubation assays (human/rat liver microsomes) with LC-MS analysis to identify metabolic hotspots (e.g., sulfur oxidation sites) .
  • In Vivo PK : Administer IV/PO doses in rodent models. Calculate AUC, Cₘₐₓ, and half-life. Adjust dosing regimens based on clearance rates .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of thiadiazine derivatives. How should researchers design experiments to validate findings?

  • Methodology :

  • Dose-Response Curves : Test the compound across a wide concentration range (nM to μM) in multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
  • Counter-Screening : Include off-target assays (e.g., hERG channel inhibition) to rule out nonspecific toxicity.
  • Independent Replication : Collaborate with external labs to verify results under blinded conditions .

Structural and Functional Insights

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model sulfur oxidation potentials and fluorine’s electronic effects on the thiadiazine ring .
  • Degradation Prediction : Employ software like Zeneth (Lhasa Ltd.) to simulate hydrolytic or oxidative degradation pathways .

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